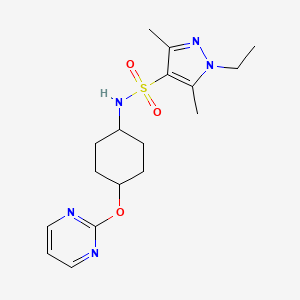
1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H25N5O3S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Ethyl-3,5-dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (CAS: 2034501-72-7) is a novel compound belonging to the pyrazole and sulfonamide classes. These compounds have garnered attention due to their diverse biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C17H25N5O3S with a molecular weight of 379.5 g/mol. The structural characteristics include a pyrazole ring, a sulfonamide group, and a pyrimidine moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034501-72-7 |
| Molecular Formula | C17H25N5O3S |
| Molecular Weight | 379.5 g/mol |
Synthesis
The synthesis of pyrazole derivatives often involves multi-step organic reactions. Recent studies have highlighted efficient synthetic routes for producing various pyrazole sulfonamides. For instance, a one-pot synthesis method has been reported for similar compounds that enhances yield and reduces reaction time .
Antiproliferative Effects
Recent investigations into the antiproliferative activity of pyrazole-4-sulfonamide derivatives have shown promising results against various cancer cell lines. For example, compounds derived from the pyrazole framework exhibited significant cytotoxicity against U937 cells with half-maximal inhibitory concentration (IC50) values indicating potent activity . The specific compound in focus has been evaluated for its effectiveness against liver (HepG2) and lung (A549) carcinoma cell lines, showing IC50 values comparable to established chemotherapeutics like cisplatin .
The biological mechanisms underlying the activity of pyrazole sulfonamides often involve inhibition of key enzymes or pathways associated with cell proliferation and survival. These compounds have been identified as inhibitors of protein glycation and possess antioxidant properties that may contribute to their anticancer effects . Additionally, they may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), as seen in other pyrazole derivatives .
Antimicrobial Activity
Beyond anticancer properties, pyrazole sulfonamides have demonstrated antimicrobial effects against various pathogens. The presence of the sulfonamide group is particularly relevant for antibacterial activity, as it mimics para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria .
Case Studies
- Antitumor Activity : In one study, a series of 3,5-dimethyl-pyrazole derivatives were synthesized and evaluated for their antitumor effects. The most active compound showed an IC50 value of 5.35 µM against HepG2 cells and 8.74 µM against A549 cells, indicating significant potential as an anticancer agent .
- Cytotoxicity Assessment : Another study assessed the cytotoxicity of newly synthesized pyrazole derivatives on normal lung fibroblast cells (MRC-5). The results indicated low toxicity levels, suggesting that these compounds could be safe for therapeutic applications while effectively targeting cancer cells .
Propriétés
IUPAC Name |
1-ethyl-3,5-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-4-22-13(3)16(12(2)20-22)26(23,24)21-14-6-8-15(9-7-14)25-17-18-10-5-11-19-17/h5,10-11,14-15,21H,4,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKKDBZDJSKZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














